3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
The compound “3’-Fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid” is a type of boronic acid ester with benzene rings . It has an empirical formula of C7H8BFO3 and a molecular weight of 169.95 .
Synthesis Analysis
The synthesis of similar boronic acid esters often involves a three-step substitution reaction . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach has been reported . This process is often used in the functionalizing deboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1cc(F)cc(c1)B(O)O
. This indicates that the compound contains a methoxy group (OCH3), a fluorine atom, and a boronic acid group (B(OH)2) attached to a phenyl ring. Chemical Reactions Analysis
Boronic acid esters like this compound are often used in Suzuki–Miyaura coupling reactions . This is a type of carbon–carbon bond-forming reaction that is widely used due to its mild and functional group tolerant reaction conditions .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Scientific Research Applications
Fluorine-sacrificial Cyclizations
Fluorine-sacrificial cyclizations have been explored for the synthesis of 5-fluoropyrazoles, employing methoxy and trifluoromethyl groups in precursor compounds. This method involves consecutive hydrogen fluoride elimination and intramolecular nucleophilic addition, showcasing the role of fluorine in facilitating cyclization reactions to produce compounds with potential biological activities (Volle & Schlosser, 2000).
Fluorophore Development for Biomedical Analysis
The development of novel fluorophores, such as 6-methoxy-4-quinolone, derived from methoxyindole compounds, highlights the application in biomedical analysis. These compounds exhibit strong fluorescence across a wide pH range, indicating their utility in sensitive detection methods for biochemical analysis (Hirano et al., 2004).
Antibacterial Activity Studies
Research on 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives has been conducted to evaluate their antibacterial activities. These studies focus on the synthesis of derivatives and their impact on cell-free bacterial protein synthesis and whole cell antibacterial activity, revealing the influence of methoxy groups on biochemical potency (Hansen et al., 2005).
Optical Nonlinearity in Electronics
The synthesis of 1,3,4-oxadiazole derivatives containing fluoromethoxy phenyl groups has been researched for their optical nonlinearity properties. These properties are crucial for applications in optoelectronics, where materials with the ability to limit optical transmission under specific conditions are sought for protecting devices against intense light exposure (Chandrakantha et al., 2011).
Novel Catalysis for Amide Formation
The exploration of N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines demonstrates the application in synthesizing new chemical entities. This research underscores the role of fluorinated compounds in enhancing catalytic reactivity and efficiency, contributing to greener chemistry practices (Arnold et al., 2008).
Safety and Hazards
While specific safety and hazard information for this compound was not found, it’s important to handle all chemicals with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . The compound should not come into contact with eyes, skin, or clothing, and ingestion and inhalation should be avoided .
Mechanism of Action
Target of Action
It’s worth noting that this compound belongs to the class of organic compounds known as aromatic anilides . These compounds are aromatic and contain an anilide group, where the carboxamide group is substituted with an aromatic group .
Mode of Action
It’s known that the compound can be used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in carbon–carbon bond formation .
Result of Action
Its role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon–carbon bonds .
Action Environment
It’s worth noting that the compound is sold as a solid , which suggests it may have certain stability characteristics under standard storage conditions.
It’s also important to note that this compound is part of a larger class of compounds known as aromatic anilides, which may provide additional context for understanding its potential biological activities .
properties
IUPAC Name |
3-(3-fluoro-5-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-7-11(6-12(15)8-13)9-3-2-4-10(5-9)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCDFBNQEJRQAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681808 |
Source
|
Record name | 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1215205-10-9 |
Source
|
Record name | 3′-Fluoro-5′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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